Cas no 2679920-68-2 (rac-methyl (2R,6R)-8-oxa-4-azatricyclo7.4.0.0,2,6trideca-1(13),9,11-triene-6-carboxylate)

rac-methyl (2R,6R)-8-oxa-4-azatricyclo7.4.0.0,2,6trideca-1(13),9,11-triene-6-carboxylate structure
2679920-68-2 structure
商品名:rac-methyl (2R,6R)-8-oxa-4-azatricyclo7.4.0.0,2,6trideca-1(13),9,11-triene-6-carboxylate
CAS番号:2679920-68-2
MF:C13H15NO3
メガワット:233.263103723526
CID:5644799
PubChem ID:165920052

rac-methyl (2R,6R)-8-oxa-4-azatricyclo7.4.0.0,2,6trideca-1(13),9,11-triene-6-carboxylate 化学的及び物理的性質

名前と識別子

    • rac-methyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate
    • EN300-28275764
    • 2679920-68-2
    • rac-methyl (2R,6R)-8-oxa-4-azatricyclo7.4.0.0,2,6trideca-1(13),9,11-triene-6-carboxylate
    • インチ: 1S/C13H15NO3/c1-16-12(15)13-7-14-6-10(13)9-4-2-3-5-11(9)17-8-13/h2-5,10,14H,6-8H2,1H3/t10-,13-/m0/s1
    • InChIKey: LCWOYTGFWHWDQG-GWCFXTLKSA-N
    • ほほえんだ: O1C2C=CC=CC=2[C@@H]2CNC[C@]2(C(=O)OC)C1

計算された属性

  • せいみつぶんしりょう: 233.10519334g/mol
  • どういたいしつりょう: 233.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 47.6Ų

rac-methyl (2R,6R)-8-oxa-4-azatricyclo7.4.0.0,2,6trideca-1(13),9,11-triene-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28275764-2.5g
rac-methyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate
2679920-68-2 95.0%
2.5g
$3080.0 2025-03-19
Enamine
EN300-28275764-0.1g
rac-methyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate
2679920-68-2 95.0%
0.1g
$1384.0 2025-03-19
Enamine
EN300-28275764-1.0g
rac-methyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate
2679920-68-2 95.0%
1.0g
$1572.0 2025-03-19
Enamine
EN300-28275764-1g
rac-methyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate
2679920-68-2
1g
$1572.0 2023-09-09
Enamine
EN300-28275764-5g
rac-methyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate
2679920-68-2
5g
$4557.0 2023-09-09
Enamine
EN300-28275764-0.25g
rac-methyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate
2679920-68-2 95.0%
0.25g
$1447.0 2025-03-19
Enamine
EN300-28275764-10.0g
rac-methyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate
2679920-68-2 95.0%
10.0g
$6758.0 2025-03-19
Enamine
EN300-28275764-10g
rac-methyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate
2679920-68-2
10g
$6758.0 2023-09-09
Enamine
EN300-28275764-0.5g
rac-methyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate
2679920-68-2 95.0%
0.5g
$1509.0 2025-03-19
Enamine
EN300-28275764-0.05g
rac-methyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate
2679920-68-2 95.0%
0.05g
$1320.0 2025-03-19

rac-methyl (2R,6R)-8-oxa-4-azatricyclo7.4.0.0,2,6trideca-1(13),9,11-triene-6-carboxylate 関連文献

rac-methyl (2R,6R)-8-oxa-4-azatricyclo7.4.0.0,2,6trideca-1(13),9,11-triene-6-carboxylateに関する追加情報

Professional Introduction to Rac-Methyl (2R,6R)-8-Oxa-4-Azatricyclo7.4.0.0,2,6trideca-1(13),9,11-triene-6-carboxylate (CAS No. 2679920-68-2)

Rac-Methyl (2R,6R)-8-Oxa-4-azatricyclo7.4.0.0,2,6trideca-1(13),9,11-triene-6-carboxylate is a highly specialized organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2679920-68-2, belongs to a class of tricyclic heterocycles that exhibit unique pharmacological properties. The presence of multiple stereocenters and a nitrogen-containing ring system makes this molecule of particular interest for its potential applications in drug development.

The molecular framework of Rac-Methyl (2R,6R)-8-Oxa-4-azatricyclo7.4.0.0,2,6trideca-1(13),9,11-triene-6-carboxylate is characterized by its intricate tricyclic core, which includes an eight-membered oxygen-containing ring and a seven-membered nitrogen-containing ring. This structural motif is not only architecturally complex but also contributes to the compound's distinct chemical and biological behavior. The stereochemistry at the 2R and 6R positions is particularly crucial, as it influences the compound's interactions with biological targets and its overall pharmacological profile.

In recent years, there has been growing interest in tricyclic compounds due to their potential as pharmacophores in drug discovery. These molecules often exhibit enhanced binding affinity and selectivity when compared to their acyclic counterparts. The nitrogen-containing heterocycles in particular are known for their ability to interact with various biological receptors and enzymes, making them valuable candidates for therapeutic intervention. Research has shown that the tricyclic scaffold can provide stability and rigidity to the molecule, which can be advantageous in terms of drug-like properties such as solubility and metabolic stability.

The synthesis of Rac-Methyl (2R,6R)-8-Oxa-4-azatricyclo7.4.0.0,2,6trideca-1(13),9,11-triene-6-carboxylate represents a significant challenge due to the complexity of its molecular structure. Advanced synthetic methodologies are required to construct the tricyclic core while maintaining the correct stereochemistry at all stereocenters. Techniques such as asymmetric synthesis and chiral resolution have been employed to achieve the desired configuration. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of precision in constructing complex molecules.

One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Preliminary studies have suggested that it may possess anti-inflammatory properties by modulating key signaling pathways involved in inflammation. The compound's ability to interact with specific enzymes and receptors could make it a promising lead for developing novel therapeutics targeting conditions such as autoimmune disorders and chronic inflammation.

The pharmacokinetic profile of Rac-Methyl (2R,6R)-8-Oxa-4-azatricyclo7.4.0.0,2,6trideca-1(13),9,11-triene-6-carboxylate is another critical area of investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical efficacy and safety profile. Advanced computational methods and experimental techniques are being utilized to predict and verify these pharmacokinetic properties preclinically before moving into human trials.

In conclusion, Rac-Methyl (2R,6R)-8-Oxa-4-azatricyclo7.4.0.0,2,6trideca-1(13),9,11-triene-6-carboxylate (CAS No. 2679920-68-2) is a structurally sophisticated compound with significant potential in pharmaceutical research and development. Its complex tricyclic framework and unique stereochemistry make it an intriguing candidate for further exploration in drug discovery efforts aimed at treating various diseases.

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量